molecular formula C17H24FN3O2 B3009612 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034501-92-1

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No.: B3009612
CAS No.: 2034501-92-1
M. Wt: 321.396
InChI Key: MMIAXNAYPYJNTQ-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a trans-cyclohexyl core substituted with a 5-fluoropyrimidin-2-yloxy group and a cyclopentyl-acetamide moiety. The stereochemistry (1r,4r) ensures conformational rigidity, while the fluoropyrimidine group introduces electronic and steric effects critical for target binding.

Properties

IUPAC Name

2-cyclopentyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-13-10-19-17(20-11-13)23-15-7-5-14(6-8-15)21-16(22)9-12-3-1-2-4-12/h10-12,14-15H,1-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIAXNAYPYJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic compound with the molecular formula C17H24FN3O2 and a molecular weight of 321.396 g/mol. The compound has been synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a cyclopentyl group and a pyrimidine derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluoropyrimidine moiety suggests potential antitumor and antiviral properties, similar to other pyrimidine derivatives that have shown efficacy against cancer cell lines and viral infections.

In Vitro Studies

Recent studies have demonstrated that compounds containing pyrimidine structures can exhibit significant biological effects:

  • Anticancer Activity : Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that certain pyrimidine nucleosides significantly inhibited cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cells .
  • Antiviral Properties : Targeting nucleotide biosynthesis pathways has been explored as a strategy for antiviral drug development. Inhibitors of the pyrimidine synthesis pathway have demonstrated potent antiviral activity against viruses like hepatitis E virus (HEV), highlighting the potential for similar effects from this compound .

In Vivo Studies

Safety and Efficacy : A subacute toxicity study conducted on related compounds showed favorable safety profiles at high doses in animal models. For example, one compound demonstrated a significant reduction in viral load in mouse models infected with influenza A virus . Although specific in vivo data for this compound is limited, its structural similarities to known active compounds suggest potential for similar outcomes.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityIC50 (µM)Reference
5-FluorouracilAnticancer17.02 (MCF-7)
Pyrimidine NucleosidesAnticancerNot specified
Pyrimidine Synthesis InhibitorsAntiviral (HEV)Not specified
2-cyclopentyl-N-(...)Potential Anticancer/AntiviralTBDThis study

Case Study 1: Antitumor Activity of Pyrimidine Derivatives

In a recent study examining the anticancer properties of various pyrimidine derivatives, compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Case Study 2: Antiviral Mechanisms

Research into antiviral mechanisms revealed that targeting nucleotide biosynthesis pathways could enhance antiviral efficacy against HEV. This approach has potential implications for developing therapeutic strategies involving compounds like this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and synthetic aspects compared to related acetamide derivatives:

Compound Name / ID Key Substituents Synthesis Yield (%) Pharmacological Notes Reference
Target Compound Cyclopentyl, 5-fluoropyrimidin-2-yloxy N/A Hypothesized enhanced bioavailability -
ISRIB-A13 4-Cyanophenoxy 36 eIF2B antagonist
ISRIB-A14 3,4-Dichlorophenoxy, 4-chlorophenoxy 86 eIF2B antagonist; higher yield
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl, propylacetamido 81 High yield; fluorophenyl for stability
2-chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide Trifluoromethyl, chloroacetamide 95 (purity) Commercial availability
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridinyl N/A Sulfur linkage for reactivity
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Pyrrolyl, cyanopyrazinyloxy N/A Heterocyclic diversity
Key Observations:
  • Substituent Impact : The target’s 5-fluoropyrimidinyloxy group distinguishes it from chlorinated (ISRIB-A14) or cyanated (ISRIB-A13) analogs. Fluorine’s electronegativity may enhance binding affinity and metabolic stability compared to bulkier substituents .
  • Stereochemistry: The (1r,4r) configuration in the target and compounds like ISRIB-A13–A15 ensures optimal spatial alignment for target engagement, contrasting with non-stereospecific analogs .

Pharmacological Implications

  • eIF2B Antagonism: ISRIB analogs with dichlorophenoxy groups show potent activity, but the target’s fluoropyrimidine could improve selectivity due to reduced steric hindrance .
  • Bioavailability : Fluorine in the target and ’s fluorophenyl compound may enhance membrane permeability compared to chlorinated derivatives .
  • Stability : Sulfur-containing analogs () exhibit higher reactivity, whereas the target’s ether linkage (pyrimidinyloxy) may confer oxidative stability .

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